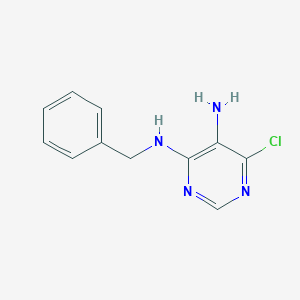

n4-Benzyl-6-chloropyrimidine-4,5-diamine

Overview

Description

N4-Benzyl-6-chloropyrimidine-4,5-diamine is an organic compound with the molecular formula C11H11ClN4 and a molecular weight of 234.68 g/mol . It is a solid crystalline substance that ranges in color from white to light yellow . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzyl-6-chloropyrimidine-4,5-diamine typically involves the reaction of 6-chloropyrimidine-4,5-diamine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

N4-Benzyl-6-chloropyrimidine-4,5-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-benzyl-6-chloropyrimidine-4,5-dione, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

N4-Benzyl-6-chloropyrimidine-4,5-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N4-Benzyl-6-chloropyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- 6-Chloro-N4-(3-chlorobenzyl)pyrimidine-4,5-diamine

- 6-Chloro-N4-(4-dimethylamino-benzyl)pyrimidine-4,5-diamine

- N-Benzyl-6-chloro-5-nitro-4-pyrimidinamine

- 6-Chloro-N4-(1-phenylethyl)pyrimidine-4,5-diamine

Uniqueness

N4-Benzyl-6-chloropyrimidine-4,5-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets .

Biological Activity

N4-Benzyl-6-chloropyrimidine-4,5-diamine is a pyrimidine derivative that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structure that includes a benzyl group and a chlorine atom attached to the pyrimidine ring, contributing to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H11ClN4. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. Notably, it has been shown to act as a kinase inhibitor , which is crucial for regulating cell proliferation and inducing apoptosis in cancer cells.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : The compound has demonstrated efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Its mechanism involves blocking the activity of specific kinases associated with cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : A study evaluated the compound's effects on human cancer cell lines, reporting a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The study highlighted its potential as a therapeutic agent in oncology.

- Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 20 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting promising antibacterial activity.

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer signaling pathways. These studies revealed that the compound binds effectively to the ATP-binding site of kinases, which is critical for its inhibitory action .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other pyrimidine derivatives based on their structural features and biological activities:

| Compound Name | Structural Features | Similarity Level |

|---|---|---|

| 2,4-Diamino-6-chloropyrimidine | Chlorine atom at position 6 | Moderate |

| 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine | Trifluoromethyl group instead of chlorine | High |

| 4-Chloro-6-methylpyrimidin-2-amine | Methyl group at position 6 | Moderate |

| 4-Bromo-6-(trifluoromethyl)pyrimidine | Bromine atom instead of chlorine | Moderate |

The presence of the benzyl substitution in this compound enhances its specificity and biological activity compared to other derivatives.

Properties

IUPAC Name |

4-N-benzyl-6-chloropyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4/c12-10-9(13)11(16-7-15-10)14-6-8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAHAMMJAMIFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293190 | |

| Record name | n4-benzyl-6-chloropyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15948-97-7 | |

| Record name | NSC87689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n4-benzyl-6-chloropyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.